

A Comprehensive Technical Review of the Pharmacokinetics and Bioavailability of Oral Fosmanogepix

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Introduction

Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent currently in clinical development for the treatment of invasive fungal infections. It is a prodrug that is rapidly converted to its active moiety, manogepix (MGX), by systemic phosphatases following both intravenous and oral administration.[1][2][3][4] Manogepix targets the fungal enzyme Gwt1, which is essential for the synthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, leading to disruption of the fungal cell wall and loss of cell viability.[1][2][3][4] This novel mechanism of action provides activity against a wide range of yeasts and molds, including multidrug-resistant strains. A key advantage of fosmanogepix is its high oral bioavailability, allowing for a seamless transition from intravenous to oral therapy.[5][6] This document provides an in-depth technical guide on the pharmacokinetics and bioavailability of oral fosmanogepix, summarizing key clinical trial data and experimental protocols.

Pharmacokinetics of Oral Fosmanogepix

The pharmacokinetic profile of fosmanogepix has been evaluated in several Phase 1 and Phase 2 clinical trials involving healthy volunteers and patient populations. These studies have consistently demonstrated high oral bioavailability and dose-proportional pharmacokinetics of the active moiety, manogepix.



Table 1: Single Ascending Dose (SAD) Pharmacokinetics

of Oral Manogepix in Healthy Adults[2][3][4]

Dose Level (mg)	Cmax (µg/mL)	AUC (μg·h/mL)
100	1.30	87.5
500	6.41	205

Table 2: Multiple Ascending Dose (MAD)

Pharmacokinetics of Oral Manogepix in Healthy

Adults[2][3][4]

Dose Level (mg)	Cmax (µg/mL)	AUC (μg·h/mL)
500	6.18	50.8
1000	21.3	326

Bioavailability

Clinical trials have demonstrated the excellent oral bioavailability of fosmanogepix, which is greater than 90%.[5] This high bioavailability allows for an effective transition from intravenous to oral administration without compromising drug exposure.[5]

Effect of Food

The administration of oral fosmanogepix with food has been shown to improve its tolerability.[2] [3][4]

Drug-Drug Interactions

The potential for drug-drug interactions with fosmanogepix has been investigated. Co-administration with a strong CYP3A4 inhibitor, itraconazole, did not have a significant effect on the exposure of fosmanogepix or manogepix.[7][8] However, co-administration with a strong pan-CYP inducer, rifampin, resulted in an approximately 45% decrease in manogepix exposure, while not affecting fosmanogepix exposure.[7][8]



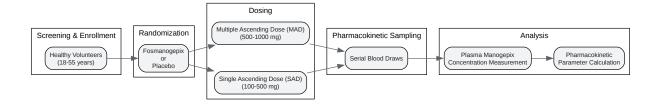
Experimental Protocols

The pharmacokinetic data presented above were generated from rigorously designed clinical trials. The following sections detail the methodologies employed in these key studies.

Phase 1 Single and Multiple Ascending Dose Studies

These studies were conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of intravenous and oral fosmanogepix.

- Study Design: These were placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.[2][3][4]
- Participants: Healthy adults, typically between the ages of 18 and 55 years, were enrolled.[2]
 [3][4]
- Dosing Regimens:
 - SAD: Single oral doses ranging from 100 mg to 500 mg were administered.[2][3][4]
 - MAD: Multiple oral doses ranging from 500 mg to 1000 mg were administered.[2][3][4]
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of manogepix.
- Analytical Method: Plasma concentrations of manogepix were quantified using a validated bioanalytical method.





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Phase 1 Clinical Trial Workflow for Fosmanogepix

Phase 2 Efficacy and Safety Study in Candidemia

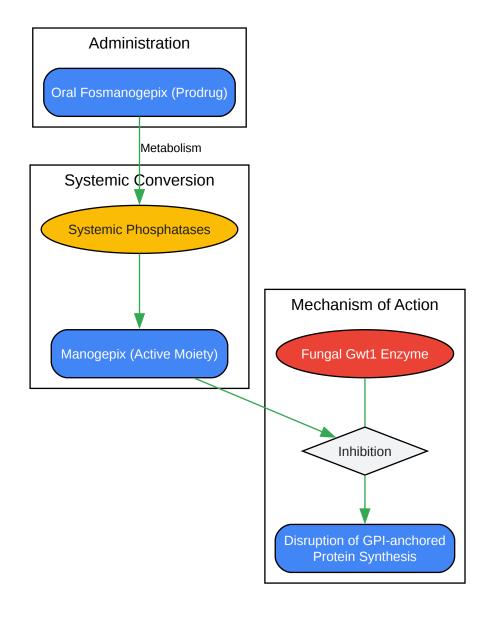
This study evaluated the clinical safety and efficacy of fosmanogepix in patients with candidemia.

- Study Design: This was a global, multicenter, open-label, non-comparative study.[6]
- Participants: Non-neutropenic adult patients with a positive blood culture for Candida spp. were enrolled.[6]
- Dosing Regimen: Patients received a loading dose of 1000 mg of fosmanogepix intravenously twice daily on day 1, followed by a maintenance dose of 600 mg intravenously once daily. A switch to 700 mg of oral fosmanogepix once daily was permitted from day 4 onwards.[5]

Metabolism and Mechanism of Action

Fosmanogepix is a phosphate ester prodrug that is designed for enhanced solubility and stability. Following administration, it undergoes rapid and extensive conversion to its active form, manogepix.





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Metabolic Activation and Mechanism of Action of Fosmanogepix

Conclusion

Oral fosmanogepix exhibits a favorable pharmacokinetic profile characterized by high bioavailability, dose-proportional exposure of its active moiety manogepix, and a manageable drug-drug interaction profile. These attributes, combined with its broad spectrum of antifungal activity, position fosmanogepix as a promising new agent for the treatment of invasive fungal infections, offering the significant clinical advantage of a seamless transition from intravenous



to oral therapy. Further clinical investigations are ongoing to continue to delineate its role in the management of these serious infections.[9]

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